molecular formula C5H12Cl2N2O2 B8185723 (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride

(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride

Cat. No.: B8185723
M. Wt: 203.06 g/mol
InChI Key: VZMNUIUXLIBGKR-FHNDMYTFSA-N
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Description

(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a diazinane ring, which is a six-membered ring containing two nitrogen atoms. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Diazinane Ring: The initial step involves the formation of the diazinane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivatives under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The diazinane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(S)-1,2-Diazinane-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2-Diazinane-3-carboxylic acid: A similar compound without the (S)-configuration.

    1,2-Diazinane-3-carboxylic acid monohydrochloride: A related compound with a different salt form.

    1,2-Diazinane-3-carboxylic acid methyl ester: A derivative with a methyl ester group.

Uniqueness: (S)-1,2-Diazinane-3-carboxylic acid dihydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(3S)-diazinane-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMNUIUXLIBGKR-FHNDMYTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NNC1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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